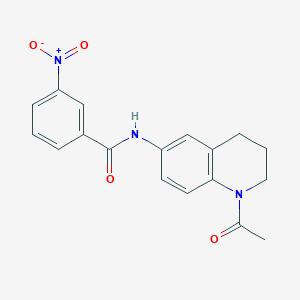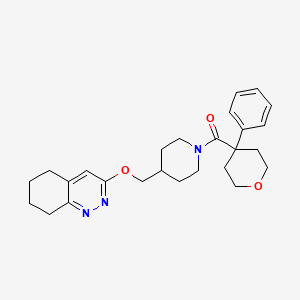![molecular formula C17H19N3O3S B3011384 (1R,5S)-3-(pyridin-3-yloxy)-8-(pyridin-3-ylsulfonyl)-8-azabicyclo[3.2.1]octane CAS No. 2109277-93-0](/img/structure/B3011384.png)
(1R,5S)-3-(pyridin-3-yloxy)-8-(pyridin-3-ylsulfonyl)-8-azabicyclo[3.2.1]octane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
The compound (1R,5S)-3-(pyridin-3-yloxy)-8-(pyridin-3-ylsulfonyl)-8-azabicyclo[3.2.1]octane is a structurally complex molecule that may be related to the class of azabicyclooctane derivatives. These derivatives are known for their potential pharmacological activities, particularly in the context of cognitive disorders such as schizophrenia. For instance, a related compound, N-[(3R)-1-azabicyclo[2.2.2]oct-3-yl]furo[2,3-c]pyridine-5-carboxamide, has been identified as a potent and selective agonist of the alpha7 neuronal nicotinic acetylcholine receptor (alpha7 nAChR) and shows promise for treating cognitive deficits in schizophrenia .
Synthesis Analysis
The synthesis of related azabicyclooctane derivatives has been reported in the literature. For example, the enantiomerically pure bicyclic pyrrolidine derivative (1S,5S)-2-azabicyclo[3.3.0]octane was synthesized from a carboxylic acid precursor with a high yield of 84% through a decarboxylation reaction . This suggests that the synthesis of (1R,5S)-3-(pyridin-3-yloxy)-8-(pyridin-3-ylsulfonyl)-8-azabicyclo[3.2.1]octane could potentially involve similar strategies, such as starting from a carboxylic acid derivative and employing decarboxylation or other functional group transformations to introduce the pyridinyl groups.
Molecular Structure Analysis
The molecular structure of azabicyclooctane derivatives is characterized by a bicyclic framework that includes a nitrogen atom within the ring system. This structural feature is crucial for the interaction with biological targets such as the alpha7 nAChR. The presence of pyridinyl substituents in the molecule could influence its binding affinity and selectivity towards the receptor, as seen in related compounds .
Chemical Reactions Analysis
Azabicyclooctane derivatives can participate in various chemical reactions, particularly those that modify the substituents attached to the bicyclic core. The pyridinyl groups in the molecule could be modified through reactions such as sulfonation, alkylation, or oxidation, which would alter the compound's pharmacological properties. The enantiomeric purity of the compound is also significant, as it can affect the outcome of asymmetric syntheses and the efficacy of the molecule in biological systems .
Physical and Chemical Properties Analysis
The physical and chemical properties of (1R,5S)-3-(pyridin-3-yloxy)-8-(pyridin-3-ylsulfonyl)-8-azabicyclo[3.2.1]octane would likely include high oral bioavailability and rapid brain penetration, as observed with similar compounds . The molecule's solubility, stability, and distribution within biological systems would be influenced by the nature of the substituents and the bicyclic structure. The enantiomeric purity could also play a role in the compound's pharmacokinetics and pharmacodynamics.
Eigenschaften
IUPAC Name |
3-pyridin-3-yloxy-8-pyridin-3-ylsulfonyl-8-azabicyclo[3.2.1]octane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O3S/c21-24(22,17-4-2-8-19-12-17)20-13-5-6-14(20)10-16(9-13)23-15-3-1-7-18-11-15/h1-4,7-8,11-14,16H,5-6,9-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXIBLRYPJOYYMK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC(CC1N2S(=O)(=O)C3=CN=CC=C3)OC4=CN=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1R,5S)-3-(pyridin-3-yloxy)-8-(pyridin-3-ylsulfonyl)-8-azabicyclo[3.2.1]octane | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

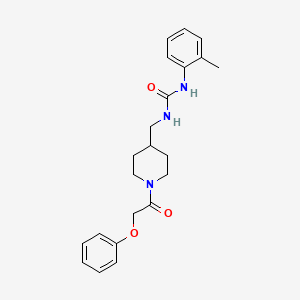
![2-[4-(2,6-Dimethylpyrimidin-4-yl)piperazin-1-yl]quinoxaline](/img/structure/B3011304.png)
![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(2-((2-fluorobenzyl)thio)-4-methyl-6-oxo-1,6-dihydropyrimidin-5-yl)acetamide](/img/structure/B3011308.png)
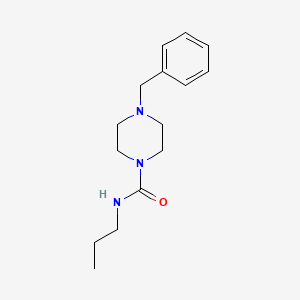

![2-((7-(4-ethoxyphenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)-N-(thiazol-2-yl)acetamide](/img/structure/B3011313.png)
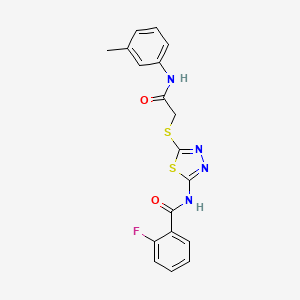
![2-chloro-4-fluoro-N-(pyrazolo[1,5-a]pyrimidin-6-yl)benzamide](/img/structure/B3011317.png)
![7-Fluoro-4-[4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl]quinazoline](/img/structure/B3011319.png)
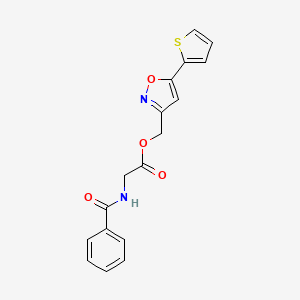
![N,4-diisobutyl-1,5-dioxo-2-(2-oxo-2-(o-tolylamino)ethyl)-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B3011321.png)

